molecular formula C23H19Cl2N3O2S2 B2419180 N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 894243-72-2

N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2419180
CAS No.: 894243-72-2
M. Wt: 504.44
InChI Key: HNDOHWQNZZKJEP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with 2-chlorobenzyl chloride and 4-chlorophenethylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenethyl moieties, where nucleophiles such as amines or thiols can replace the chlorine atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other thienopyrimidine derivatives, such as:

    2-((3-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: This compound has a similar thienopyrimidine core but different substituents, leading to variations in biological activity and chemical properties.

    2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one:

    2-((4-bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: This derivative has a bromine atom instead of chlorine, which can influence its chemical behavior and biological effects.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O2S2/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-32-23-27-19-10-12-31-21(19)22(30)28(23)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDOHWQNZZKJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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